molecular formula C25H29BrClN5O2S B11219896 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide

Cat. No.: B11219896
M. Wt: 579.0 g/mol
InChI Key: YEGZSJGQSSSHLC-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 6-bromo-4-oxo-2-sulfanylidene quinazolinone core linked via a butanamide bridge to a 3-chlorophenyl-piperazine-propyl moiety. The quinazolinone scaffold is known for its pharmacological versatility, particularly in targeting enzymes and receptors in the central nervous system (CNS) . The bromine atom at position 6 likely enhances electrophilic reactivity and binding affinity to hydrophobic pockets in biological targets, while the sulfanylidene group contributes to hydrogen-bonding interactions.

Properties

Molecular Formula

C25H29BrClN5O2S

Molecular Weight

579.0 g/mol

IUPAC Name

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C25H29BrClN5O2S/c26-18-7-8-22-21(16-18)24(34)32(25(35)29-22)11-2-6-23(33)28-9-3-10-30-12-14-31(15-13-30)20-5-1-4-19(27)17-20/h1,4-5,7-8,16-17H,2-3,6,9-15H2,(H,28,33)(H,29,35)

InChI Key

YEGZSJGQSSSHLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide involves multiple steps, starting with the preparation of the quinazolinone core. The synthetic route typically includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is synthesized through the cyclization of anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.

    Thionation: The conversion of the oxo group to a thione group is carried out using Lawesson’s reagent or phosphorus pentasulfide (P2S5).

    Piperazine Derivatization: The piperazine moiety is introduced through nucleophilic substitution reactions with appropriate piperazine derivatives.

    Final Coupling: The final coupling step involves the reaction of the quinazolinone derivative with the piperazine derivative under suitable conditions to form the target compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the oxo or thione groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the bromine or chlorine positions, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Pharmacology: Research on this compound includes its interaction with specific receptors or enzymes, which could lead to the discovery of new pharmacological activities.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes, including cell signaling pathways and gene expression.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Pharmacological Differences

The compound is compared below with two analogs: a fluorophenyl-piperazine-quinazolinone derivative () and a benzodiazol-one-piperidine-carboxamide ().

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Activity
Target Compound C25H28BrClN5O2S 593.5 6-Br, 3-Cl-Ph, sulfanylidene quinazolinone CNS modulation (e.g., 5-HT/DA receptors)
N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-4-{8-oxo-6-sulfanylidene... (CAS 688054-32-2) C26H30FN5O4S 539.1 2-F-Ph, dioxolo-quinazolin, sulfanylidene Enhanced receptor selectivity
4-(4-bromo-2-oxo-benzodiazol-1-yl)-N-(6-methoxy-5-methylpyridin-3-yl)piperidine-1-carboxamide (35) C19H20BrN5O3 460.0 4-Br-benzodiazol, pyridine-methoxy Enzyme inhibition (e.g., kinases)

Detailed Analysis

Target vs. Fluorophenyl-Piperazine Analog (CAS 688054-32-2) Structural Differences: The fluorophenyl analog substitutes the 3-chlorophenyl group with a 2-fluorophenyl and incorporates a dioxolo ring on the quinazolinone core. Pharmacological Implications:

  • The dioxolo group increases rigidity, possibly reducing metabolic oxidation compared to the target’s bromo-quinazolinone.

Target vs. Benzodiazol-One-Piperidine-Carboxamide (Compound 35) Structural Differences: The benzodiazol-one core replaces the quinazolinone, and a pyridine-methoxy group substitutes the chlorophenyl-piperazine. Pharmacological Implications:

  • The benzodiazol-one’s planar structure may favor intercalation into enzyme active sites (e.g., kinase ATP-binding pockets).
  • The pyridine-methoxy group could enhance solubility but reduce CNS penetration compared to the target’s lipophilic piperazine-propyl chain.

Research Findings and Hypotheses

  • In contrast, fluorine in the analog (CAS 688054-32-2) may improve metabolic stability .
  • Piperazine vs. Piperidine Linkers :
    Piperazine’s nitrogen-rich structure enhances hydrogen-bonding capacity, favoring receptor interactions, while piperidine (in Compound 35) offers conformational flexibility for enzyme inhibition .
  • Core Scaffold Impact: Quinazolinones (target and CAS 688054-32-2) are associated with kinase and receptor modulation, whereas benzodiazol-ones (Compound 35) are more common in enzyme inhibitors .

Limitations and Contradictions

  • Lack of Direct Pharmacological Data: None of the evidence provides explicit activity data for the target compound, requiring inferences from structural analogs.
  • Contrasting Core Activities: While quinazolinones (e.g., CAS 688054-32-2) are hypothesized to target receptors, benzodiazol-ones (e.g., Compound 35) may prioritize enzyme inhibition, highlighting scaffold-dependent divergence .

Biological Activity

The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide is a synthetic organic molecule that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, summarizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24BrN4O2SC_{22}H_{24}BrN_4O_2S, with a molecular weight of approximately 481.4 g/mol. Its structure features a quinazoline core, which is pivotal in its biological activity, along with a bromo group and a piperazine moiety that enhance its pharmacological profile.

PropertyValue
Molecular FormulaC22H24BrN4O2S
Molecular Weight481.4 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Research indicates that compounds within the quinazolinone family exhibit significant antitumor properties. The specific compound under investigation has shown potential in inhibiting tumor growth through various mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer metabolism, leading to reduced proliferation of cancer cells.
  • Apoptosis Induction : Studies suggest that it could induce apoptosis in cancer cell lines by activating intrinsic pathways.

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Activity

Antimicrobial properties of quinazolinone derivatives are well-documented. The compound has been evaluated for its activity against various bacterial strains:

  • Gram-positive and Gram-negative Bacteria : Preliminary studies indicate effectiveness against both types of bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL.

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Salmonella typhi4

The exact mechanism of action for 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]butanamide involves:

  • Targeting Specific Receptors : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Interference with DNA Synthesis : Similar to other quinazolinones, it may disrupt DNA replication processes in bacterial cells.

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Study on Antitumor Activity :
    • Conducted on various cancer cell lines.
    • Results indicated significant inhibition of cell proliferation at concentrations as low as 5 µM.
  • Antimicrobial Efficacy Study :
    • Tested against clinical isolates of Staphylococcus aureus and Escherichia coli.
    • Demonstrated potent activity with MIC values comparable to standard antibiotics.

Table 3: Summary of Case Studies

Study TypeFindings
Antitumor StudySignificant cell proliferation inhibition
Antimicrobial StudyEffective against clinical strains

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